3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide
Overview
Description
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.11299857 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Enzyme Interaction
The identification and involvement of cytochrome P450 and other enzymes in the oxidative metabolism of novel antidepressants demonstrate the complexity of drug metabolism. One study investigated the metabolism of Lu AA21004, a compound structurally related to the benzamide derivative , highlighting the enzymatic pathways responsible for its biotransformation. This research underscores the critical role of enzymes like CYP2D6, CYP2C9, CYP3A4/5, and others in drug metabolism, providing insights into how structurally similar compounds might be processed in the body (Hvenegaard et al., 2012).
Synthesis and Biological Activity
Research on the synthesis and biological activity of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, including antimicrobial, antifungal, and anthelmintic activities, provides a foundation for understanding the chemical and biological properties of compounds containing sulfonyl benzamide structures. Such studies reveal the potential of these compounds to serve as templates for developing new therapeutic agents with diverse biological activities (Saingar et al., 2011).
Antimicrobial Applications
Another area of interest is the synthesis and evaluation of pyridine derivatives for antimicrobial applications. Research in this domain includes the development of compounds with significant antibacterial activity, showcasing the potential of sulfonyl benzamide derivatives in combating microbial infections (Patel & Agravat, 2009).
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease highlights the therapeutic applications of compounds structurally related to "3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-[2-(2-thienyl)ethyl]benzamide." These studies aim at discovering new treatments for neurodegenerative diseases, focusing on enzyme inhibition as a key mechanism (Rehman et al., 2018).
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-thiophen-2-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-15(23)21-9-11-22(12-10-21)28(25,26)18-6-2-4-16(14-18)19(24)20-8-7-17-5-3-13-27-17/h2-6,13-14H,7-12H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXSAKQUVJQOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.